molecular formula C11H11BrO4 B8274627 Methyl 2-(acetyloxy)-4-bromo-5-methylbenzoate

Methyl 2-(acetyloxy)-4-bromo-5-methylbenzoate

Cat. No. B8274627
M. Wt: 287.11 g/mol
InChI Key: KLBBZLQJXBCVCE-UHFFFAOYSA-N
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Patent
US09365551B2

Procedure details

To a solution of methyl 2-(acetyloxy)-4-bromo-5-methylbenzoate (may be prepared as described in Description 15; 705 mg, 2.46 mmol) in carbon tetrachloride (10 ml) was added NBS (437 mg, 2.46 mmol) and benzoyl peroxide (47.6 mg, 0.15 mmol). The solution was heated at 85° C. overnight, cooled and the solvent was removed in vacuo to give a residue. Purification by column chromatography (SiO2, 6:1 cyclohexane/ethyl acetate) yielded the title compound as an oil. 741 mg.
Quantity
705 mg
Type
reactant
Reaction Step One
Name
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
47.6 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:14]=[C:13]([Br:15])[C:12]([CH3:16])=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])(=[O:3])[CH3:2].C1C(=O)N([Br:24])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[C:1]([O:4][C:5]1[CH:14]=[C:13]([Br:15])[C:12]([CH2:16][Br:24])=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
705 mg
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)OC)C=C(C(=C1)Br)C
Name
Quantity
437 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
47.6 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (SiO2, 6:1 cyclohexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)OC)C=C(C(=C1)Br)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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